(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride

Lipophilicity Membrane permeability CNS drug design

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride (CAS 2989876-20-0 for the (S)-HCl salt; free base CAS 937399-83-2) is a chiral benzylic amine featuring a 1,2,3-trisubstituted fluorine pattern on the phenyl ring. With a molecular weight of 211.62 g·mol⁻¹ (HCl salt) and a calculated LogP of 2.82 for the free base, this compound occupies a distinct physicochemical niche among chiral fluorinated phenylethylamine building blocks.

Molecular Formula C8H9ClF3N
Molecular Weight 211.61 g/mol
Cat. No. B13642860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
Molecular FormulaC8H9ClF3N
Molecular Weight211.61 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C(=C1)F)F)F)N.Cl
InChIInChI=1S/C8H8F3N.ClH/c1-4(12)5-2-6(9)8(11)7(10)3-5;/h2-4H,12H2,1H3;1H/t4-;/m0./s1
InChIKeyPZAHSWFPHARBPB-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine Hydrochloride: Chiral Fluorinated Building Block for CNS-Targeted Drug Discovery


(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride (CAS 2989876-20-0 for the (S)-HCl salt; free base CAS 937399-83-2) is a chiral benzylic amine featuring a 1,2,3-trisubstituted fluorine pattern on the phenyl ring . With a molecular weight of 211.62 g·mol⁻¹ (HCl salt) and a calculated LogP of 2.82 for the free base, this compound occupies a distinct physicochemical niche among chiral fluorinated phenylethylamine building blocks . It is supplied as a single (S)-enantiomer at purities of 95–98% and serves as a key synthetic intermediate in medicinal chemistry programs, most notably in the development of gamma-secretase modulators for Alzheimer's disease [1].

Why (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine Hydrochloride Cannot Be Replaced by Mono- or Di-Fluorinated Analogs in Lead Optimization


Fluorine substitution pattern on the phenyl ring is not a linear, additive modulator of physicochemical properties. Each additional fluorine atom at the 3-, 4-, and 5-positions incrementally alters LogP, amine basicity (pKa of conjugate acid), and conformational preferences in ways that mono-fluoro (e.g., (S)-1-(4-fluorophenyl)ethan-1-amine, CAS 66399-30-2) or di-fluoro analogs (e.g., (S)-1-(3,4-difluorophenyl)ethan-1-amine, CAS 321318-17-6) cannot recapitulate . The symmetric 3,4,5-trifluoro motif uniquely combines elevated lipophilicity with a substantially reduced amine pKa, altering the protonation state at physiological pH and thereby affecting both passive membrane permeability and target binding interactions . Furthermore, the defined (S)-stereochemistry is stereospecifically required in advanced drug candidates such as gamma-secretase modulators, where the (R)-enantiomer (CAS 780743-67-1) or racemic mixture (CAS 321318-35-8) would yield distinct pharmacological outcomes [1].

Quantitative Differentiation Evidence for (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine Hydrochloride Versus Closest Analogs


LogP Step-Change: 3,4,5-Trifluoro Substitution Delivers 1.7-Fold Higher Lipophilicity Than Mono-Fluoro Analog

The (S)-1-(3,4,5-trifluorophenyl)ethan-1-amine free base exhibits a calculated LogP of 2.82, compared to 1.66 for the mono-fluoro analog (S)-1-(4-fluorophenyl)ethan-1-amine and 1.80–1.98 for the di-fluoro analog (S)-1-(3,4-difluorophenyl)ethan-1-amine [1]. This represents a ΔLogP of +1.16 versus the 4-F analog and +0.84 to +1.02 versus the 3,4-diF analog, placing the trifluoro compound in a higher lipophilicity range more consistent with CNS drug-like property guidelines [2].

Lipophilicity Membrane permeability CNS drug design

Amine Basicity Suppression: Three Fluorines Lower Conjugate Acid pKa by an Estimated ≥0.7 Units Relative to Mono-Fluoro Analog

The conjugate acid pKa of (S)-1-(4-fluorophenyl)ethan-1-amine is predicted at 8.98±0.10 . While the experimentally measured pKa for the 3,4,5-trifluoro analog has not been directly reported in public literature, the well-established electron-withdrawing effect of aryl fluorine substituents—each fluorine contributing a Hammett σₘ value of +0.34—predicts a progressive reduction in amine basicity of approximately 0.35–0.40 pKa units per additional fluorine [1]. This places the estimated conjugate acid pKa of the trifluoro analog in the range of ~7.9–8.3, a shift of ≥0.7 units below the mono-fluoro comparator. This reduced basicity alters the protonation equilibrium at physiological pH 7.4, with a lower fraction of protonated amine available for ionic interactions with biological targets [1].

Amine basicity pKa modulation Protonation state Salt formation

Enantiomeric Configuration and Purity: Defined (S)-Stereochemistry at ≥95% Enantiomeric Excess Enables Stereospecific Drug Candidate Synthesis

The (S)-1-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride is supplied as a single enantiomer with a specified chemical purity of 95–98% (free base) . In contrast, the racemic mixture 1-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride (CAS 321318-35-8) and the (R)-enantiomer (CAS 780743-67-1) represent distinct chemical entities with divergent biological profiles . Gamma-secretase modulator programs have specifically required the (S)-configuration at the chiral benzylic center for optimal pharmacological activity; the (R)-enantiomer or racemate would not serve as a direct substitute [1]. The patent literature (US 6,797,842 B2) further underscores the industrial importance of optically pure fluoro-substituted phenylethylamines as pharmaceutical intermediates, describing processes achieving high optical purity through asymmetric reduction and hydrogenolysis [2].

Chiral purity Enantiomeric excess Stereospecific synthesis Asymmetric induction

Validated Pharmacophoric Element: (S)-3,4,5-Trifluorophenylethyl Fragment Delivers Greatest CSF Aβ42 Reduction in Gamma-Secretase Modulator Series

The (S)-1-(3,4,5-trifluorophenyl)ethyl fragment is a key pharmacophoric element in 5-chloro-7-((S)-1-(3,4,5-trifluorophenyl)ethyl)-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-7H-pyrazolo[3,4-b]pyridine (Compound 90), a gamma-secretase modulator that demonstrated the greatest reduction of cerebrospinal fluid (CSF) Aβ42 levels in rats among the analogs evaluated [1]. This compound emerged from a systematic structure-activity relationship (SAR) campaign exploring heterocyclic cores and aryl substitution patterns, where the 3,4,5-trifluorophenyl motif was found to be superior to alternative fluorinated or non-fluorinated phenyl groups for both potency and pharmacokinetic profile [2]. The specific requirement for the (S)-configuration at the benzylic chiral center underscores the stereochemical dependence of target engagement. Related 3,4,5-trifluorophenyl-containing compounds have also been explored as BACE inhibitors and γ-secretase modulators in multiple drug discovery programs [3].

Alzheimer's disease Gamma-secretase modulation Aβ42 reduction CNS pharmacophore

Price and Supply Differentiation: Trifluoro Substitution Commands a ≥85-Fold Price Premium Over Mono-Fluoro Analog, Reflecting Synthetic Complexity

The (S)-1-(3,4,5-trifluorophenyl)ethan-1-amine free base is priced at £261/25 mg (£10,440/g) through Fluorochem (Product F778528) . In contrast, the (S)-1-(3,4-difluorophenyl)ethan-1-amine is priced at £12/100 mg (£120/g, Fluorochem F429830), an ~87-fold lower cost per gram . The (S)-1-(4-fluorophenyl)ethan-1-amine hydrochloride is priced at £8/g (Fluorochem F405690), approximately 1,300-fold less expensive per gram than the trifluoro analog . This steep price gradient reflects the increasing synthetic complexity of introducing and controlling three contiguous fluorine substituents on the phenyl ring while maintaining enantiomeric purity—a constraint documented in the patent literature describing specialized asymmetric reduction and hydrogenolysis processes for optically active fluoro-substituted phenylethylamines [1].

Procurement cost Synthetic complexity Supply chain Building block economics

Physicochemical Profile Differentiation: The 3,4,5-Trifluoro Pattern Delivers a Unique Combination of Elevated Lipophilicity, Reduced Basicity, and Symmetric Electron-Deficient Aromatic Ring

When systematically compared across the fluorination series, the 3,4,5-trifluoro substitution pattern produces a differentiated physicochemical profile that none of the individual mono- or di-fluoro isomers can replicate . Key parameters include: (a) Calculated LogP of 2.82—significantly above the mono-F (1.66) and di-F (1.80–1.98) analogs; (b) Polar surface area (PSA) of 26.02 Ų, identical across all fluorination states due to the conserved amine functionality, meaning the LogP increase is achieved without sacrificing hydrogen-bonding capacity; (c) A symmetric electron-deficient aromatic ring (C₂v symmetry) that presents a uniform electrostatic surface for π-stacking and hydrophobic interactions, in contrast to the asymmetric charge distribution of 3,4-diF or 2,4-diF analogs ; (d) The free base is a liquid at ambient temperature with recommended storage at 2–8°C protected from light, while the hydrochloride salt is a solid with molecular weight 211.62 g·mol⁻¹, offering formulation flexibility . For drug discovery programs employing fluorine-walk strategies, the 3,4,5-trifluoro variant provides a terminal point on the fluorination continuum with the most extreme property shifts relative to the parent non-fluorinated phenylethylamine scaffold [1].

Physicochemical profiling Fluorine walk SAR Lead optimization

Optimal Application Scenarios for (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Gamma-Secretase Modulators and BACE Inhibitors for Alzheimer's Disease

Programs targeting amyloid-beta (Aβ) reduction via gamma-secretase modulation or BACE inhibition should prioritize this compound. The (S)-1-(3,4,5-trifluorophenyl)ethyl fragment is a validated pharmacophoric element in compound 90, which achieved the greatest reduction of CSF Aβ42 in rats among a series of gamma-secretase modulators [1]. The elevated LogP (2.82) of the trifluoro motif supports CNS penetration, while the defined (S)-stereochemistry is essential for target engagement—the (R)-enantiomer or racemate cannot substitute .

Fluorine-Walk SAR Studies Exploring Lipophilicity and Basicity Gradients in Lead Optimization

For medicinal chemistry teams conducting systematic fluorine-walk structure-activity relationship (SAR) campaigns, the 3,4,5-trifluoro variant serves as the terminal high-lipophilicity, low-basicity anchor point on the phenyl fluorination continuum. With a LogP of 2.82 (vs. 1.66 for 4-F and 1.80–1.98 for 3,4-diF) and an estimated pKa reduction of ≥0.7 units relative to the mono-fluoro analog, this compound enables interrogation of property-activity relationships at the extreme end of the fluorination range . The symmetric electron-deficient ring also simplifies interpretation of π-stacking and hydrophobic interactions compared to asymmetric di-fluoro regioisomers [2].

Chiral Amine Building Block for Asymmetric Synthesis of CNS-Penetrant Drug Candidates

When designing CNS-targeted small molecules where enhanced passive blood-brain barrier permeability is a critical requirement, this compound's combination of elevated LogP (2.82) and conserved polar surface area (26.02 Ų) offers a favorable predicted profile . The single (S)-enantiomer at 95–98% purity eliminates the need for post-coupling chiral resolution, and the hydrochloride salt form (CAS 2989876-20-0, MW 211.62) provides convenient handling as a solid reagent for amide coupling, reductive amination, or sulfonamide formation reactions .

Specialized Procurement for Pharmacophoric Necessity—Not Routine Building Block Use

Given the steep cost premium of this compound (£10,440/g free base; ~87-fold above the 3,4-diF analog and ~1,300-fold above the 4-F analog), procurement should be restricted to programs where the 3,4,5-trifluoro pattern has been demonstrated—through prior SAR or literature precedent—to be pharmacophorically necessary . This compound is not a cost-effective general-purpose chiral amine; it is a specialized intermediate justified by validated biological target engagement data, such as the gamma-secretase modulator program [3]. For exploratory chemistry or high-throughput library synthesis, the di-fluoro or mono-fluoro analogs should be considered first, with escalation to the trifluoro variant only upon demonstration of differentiated biological activity.

Quote Request

Request a Quote for (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.